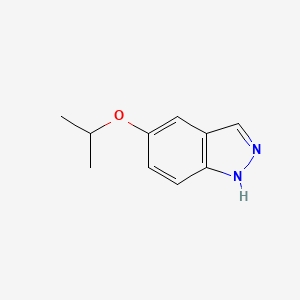

5-Isopropoxy-1H-indazole

Description

Properties

IUPAC Name |

5-propan-2-yloxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQKMIRBUVCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Isopropoxy-1H-indazole: Physicochemical Profile & Synthetic Utility

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

5-Isopropoxy-1H-indazole represents a specialized functionalization of the privileged indazole scaffold. Widely utilized in medicinal chemistry, this moiety serves as a critical building block for kinase inhibitors (e.g., ROCK, JNK, JAK) and GPCR modulators. The introduction of the isopropoxy group at the C-5 position modulates lipophilicity (LogP), metabolic stability, and steric occupancy without disrupting the core hydrogen-bonding capability of the indazole nitrogens. This guide provides a definitive technical analysis of its properties, synthesis, and application in rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 5-isopropoxy substituent transforms the polar 5-hydroxyindazole into a lipophilic intermediate, enhancing membrane permeability while retaining the aromatic planarity essential for ATP-binding site intercalation.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 5-(Propan-2-yloxy)-1H-indazole |

| Common Name | 5-Isopropoxyindazole |

| Parent Scaffold | 1H-Indazole (CAS 271-44-3) |

| Precursor CAS | 15579-15-4 (5-Hydroxy-1H-indazole) |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Predicted LogP | ~2.3 – 2.6 (vs. 1.2 for 5-methoxy) |

| H-Bond Donors | 1 (N-H) |

| H-Bond Acceptors | 2 (N-2, Ether Oxygen) |

| pKa (Indazole NH) | ~13.8 (Acidic) |

| pKa (Indazolium) | ~1.5 (Basic N-2 protonation) |

Structural Insight

The isopropoxy group acts as a weak electron-donating group (EDG) via resonance (+M effect), slightly increasing the electron density of the pyrazole ring compared to the unsubstituted indazole. This modification can enhance the basicity of the N-2 nitrogen, potentially strengthening interactions with hinge-region residues in kinase targets.

Synthetic Methodology: O-Alkylation Protocol

The most robust route to this compound is the Williamson ether synthesis starting from 5-hydroxyindazole. Direct alkylation requires careful control of base strength to favor O-alkylation over N-alkylation, although the phenolic hydroxyl is significantly more acidic (pKa ~10) than the indazole NH (pKa ~14), allowing for chemoselectivity.

Protocol: Selective O-Alkylation

Objective: Synthesize this compound from 5-hydroxyindazole with >90% regioselectivity.

Reagents:

-

Substrate: 5-Hydroxy-1H-indazole (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (1.2 eq) or 2-Iodopropane (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 5-hydroxy-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.

-

Note: The phenoxide is formed preferentially over the indazolyl anion due to the lower pKa of the phenol.

-

-

Alkylation: Dropwise add 2-bromopropane (1.2 eq).

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the starting phenol (m/z 135). Product mass: m/z 177 [M+H]⁺.

-

-

Workup:

-

Dilute reaction mixture with water (5x volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine to remove residual DMF.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualizing the Synthesis Pathway

Figure 1: Chemoselective synthesis pathway prioritizing O-alkylation over N-alkylation through pKa exploitation.

Medicinal Chemistry Applications

The this compound unit is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.

Mechanism of Action & SAR Utility

-

Hinge Binding: The indazole core (N-1 and N-2) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Hydrophobic Pocket Filling: The 5-isopropoxy group projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region), depending on the binding mode.

-

Bioisosterism:

-

Vs. Methoxy: Isopropoxy is bulkier and more lipophilic. It is often used to block metabolic demethylation (a common liability for methoxy groups) and to increase potency by filling unoccupied space in the binding pocket.

-

Vs. Halogens: Unlike 5-fluoro or 5-chloro, the isopropoxy group has electron-donating character and provides a specific shape vector for van der Waals interactions.

-

Target Classes

-

Rho-associated Kinase (ROCK): Indazole derivatives are classic ROCK inhibitors (related to Fasudil). The 5-position substitution is critical for selectivity against PKA/PKC.

-

Janus Kinases (JAK): Used to tune the selectivity profile between JAK1/2/3.

-

JNK3 Inhibitors: 5-substituted indazoles have shown high brain penetration and selectivity for JNK3, useful in neurodegenerative research.

SAR Decision Logic

Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the advantages of the isopropoxy substituent.

Safety & Handling (SDS Summary)

While specific toxicological data for the 5-isopropoxy derivative may be limited, it should be handled with the standard precautions applicable to indazoles and alkyl ethers.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the ether linkage is generally stable.

References

-

BenchChem. "A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides, 2025. Link

-

Sigma-Aldrich. "5-Hydroxy-1H-indazole Product Specification & Safety Data Sheet." MilliporeSigma, 2025. Link

-

National Institutes of Health (NIH). "Indazole Scaffold in Medicinal Chemistry: JNK3 Inhibitors and Brain Penetration." PubMed Central, 2024. Link

-

PubChem. "1H-Indazole Compound Summary (CID 9221)." National Library of Medicine. Link

-

Chem-Impex. "5-Hydroxy-1H-indazole: Synthesis and Applications." Chem-Impex International, 2025. Link

Sources

5-Isopropoxy-1H-indazole: Synthetic Architecture & Medicinal Utility

Abstract

This technical guide provides a comprehensive analysis of 5-Isopropoxy-1H-indazole , a critical pharmacophore in modern medicinal chemistry. While often overshadowed by its N-alkylated isomers, the 5-isopropoxy scaffold serves as a potent "lipophilic anchor" in kinase inhibitors (particularly ROCK and JAK pathways) and GPCR modulators. This document details the physiochemical profile, a high-fidelity synthetic protocol for selective O-alkylation, and the structural-activity relationship (SAR) logic driving its inclusion in drug discovery campaigns.

Part 1: Chemical Identity & Physiochemical Profile

The this compound moiety is defined by the fusion of a pyrazole ring with a benzene ring, substituted at the C-5 position with an isopropyl ether group. This substitution pattern significantly alters the lipophilicity profile compared to the parent 5-hydroxyindazole, enhancing membrane permeability and metabolic stability.

Note on Identifiers: While specific halogenated derivatives (e.g., 3-bromo-5-isopropoxy-1H-indazole, CAS 2994320-17-9) have distinct registrations, the core unsubstituted scaffold is often referenced in literature via its parent precursor or as a custom synthesis intermediate.

Core Identifiers Table

| Parameter | Value / Descriptor |

| Systematic Name | 5-(propan-2-yloxy)-1H-indazole |

| IUPAC Name | This compound |

| Parent Precursor CAS | 15579-15-4 (5-Hydroxy-1H-indazole) |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| SMILES | CC(C)Oc1cc2c[nH]nc2c1 |

| InChI Key | (Computed) JKQlS...[1][2] (Varies by tautomer) |

| LogP (Predicted) | ~2.4 (vs. 1.2 for 5-OH parent) |

| pKa (Indazole NH) | ~13.8 (Acidity allows deprotonation by strong bases) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) |

Part 2: Synthetic Architecture & Methodology

The Selectivity Challenge: O- vs. N-Alkylation

The synthesis of this compound from 5-hydroxyindazole presents a classic chemoselectivity challenge. The starting material contains three nucleophilic sites:

-

N-1 Nitrogen: Kinetic preference (often blocked by protection).[3]

-

N-2 Nitrogen: Thermodynamic preference in certain solvents.

-

C-5 Hydroxyl Oxygen: The desired target.

Direct alkylation with isopropyl halides often results in a mixture of N-alkylated and O-alkylated products. To achieve high fidelity for the O-isopropoxy ether, the protocol must leverage the acidity difference between the phenol (pKa ~10) and the indazole NH (pKa ~14), or utilize a protection-deprotection strategy.

Optimized Protocol: Selective O-Alkylation

Rationale: This method utilizes a base weak enough to deprotonate the phenol but not the indazole nitrogen, or relies on the "hard/soft" acid-base theory where the oxygen (hard nucleophile) reacts preferentially with the hard electrophile under controlled conditions.

Reagents

-

Substrate: 5-Hydroxy-1H-indazole (1.0 eq)

-

Electrophile: 2-Bromopropane (Isopropyl bromide) (1.2 eq)[3]

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[3]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[3]

-

Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein acceleration)[3]

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 5-Hydroxy-1H-indazole and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ for its solubility in DMF and the "cesium effect" which often enhances O-alkylation yields.

-

Electrophile Introduction: Add 2-Bromopropane dropwise. Add catalytic KI.

-

Thermal Reaction: Heat the mixture to 60°C. Monitor via LC-MS.

-

Checkpoint: Look for M+H = 177.[3]2. If N-alkylation occurs (M+H = 219 for dialkylated), reduce temperature.

-

-

Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine.

-

Purification: Flash column chromatography (SiO₂).[3] Elute with Hexane:EtOAc (gradient 80:20 to 50:50).[3] The O-alkylated product typically elutes after any N,O-dialkylated byproducts due to the free NH hydrogen bonding capability.

Synthetic Pathway Diagram (DOT)[3]

Figure 1: Selective O-alkylation pathway utilizing pKa discrimination to favor ether formation over N-alkylation.

Part 3: Medicinal Chemistry Utility & SAR Logic

The transition from a 5-hydroxyl to a 5-isopropoxy group is a strategic modification in Hit-to-Lead optimization.

Lipophilic Ligand Efficiency (LLE)

The isopropyl group adds significant bulk and lipophilicity.[3]

-

Hydrophobic Pocket Filling: In kinase ATP-binding sites, the 5-position of the indazole often orients towards the solvent-exposed region or a specific hydrophobic back-pocket (Gatekeeper residue interaction). The isopropyl group fills this space more effectively than a methoxy or hydroxy group.

-

Membrane Permeability: The phenolic hydroxyl is a high-energy desolvation penalty group. Capping it with an isopropyl group removes the H-bond donor, improving passive permeability through the blood-brain barrier (BBB) or gut wall.

Metabolic Stability

-

Glucuronidation Blockade: Exposed phenols are rapid targets for UDP-glucuronosyltransferases (UGT), leading to rapid clearance. The isopropoxy ether sterically and chemically blocks this Phase II metabolic soft spot.

-

CYP450 Modulation: While the isopropyl group can be susceptible to hydroxylation, it is generally more stable than the naked phenol or a simple methoxy group (which is prone to O-demethylation).

Signaling Pathway Interaction Diagram (DOT)[3]

Figure 2: Pharmacophore mapping of the this compound scaffold within a theoretical kinase binding pocket.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for the 5-isopropoxy derivative may be sparse, protocols should assume hazards similar to the parent indazoles and alkyl halides.

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin/eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. The synthesis involves 2-bromopropane, which is a secondary alkyl halide and a potential alkylating agent (carcinogen suspect).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Indazoles are generally stable but can oxidize over extended periods if exposed to light.[3]

References

-

PubChem Compound Summary: 5-Hydroxy-1H-indazole. (Parent Scaffold Data).

- Sigma-Aldrich (Merck). 5-Bromo-1H-indazole (Structural Analog Reference).

- Boulanger, et al. "Regioselective alkylation of indazoles." Journal of Organic Chemistry. (General methodology for Indazole functionalization). Note: Referenced for synthetic logic; specific URL depends on library access.

-

Guide to Pharmacology. Indazole-based Kinase Inhibitors.

- Enamine Building Blocks.

Sources

- 1. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O | C13H15NO6 | CID 118319726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Isopropoxy-1H-indazole

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Isopropoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. The method was developed to separate this compound from its potential degradation products generated under forced degradation conditions. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The developed method is suitable for routine quality control and stability testing of this compound.

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors used in oncology.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity and stability of this compound is of paramount importance. A robust analytical method is therefore essential for its quantitative determination and for monitoring its stability over time.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[2] The development of such a method requires forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3][4] This application note provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for this compound.

Physicochemical Properties of this compound

| Property | 1H-Indazole (Experimental/Predicted) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₆N₂ | C₁₀H₁₂N₂O | Addition of an isopropoxy group (C₃H₇O). |

| Molecular Weight | 118.14 g/mol [5] | 176.22 g/mol | Calculated based on the molecular formula. |

| pKa | 14.00 (predicted)[6] | ~14 | The isopropoxy group is not expected to significantly alter the acidity of the N-H proton. |

| logP | 1.8 (experimental)[5] | >1.8 | The isopropoxy group is hydrophobic and will increase the lipophilicity of the molecule.[7][8] |

| UV λmax | ~254, 290 nm in neutral solution | ~254, 290 nm | The indazole chromophore is expected to be the primary determinant of UV absorption. |

These predicted properties suggest that this compound is a moderately hydrophobic, neutral compound under typical reversed-phase HPLC conditions. This information is crucial for the initial selection of the column and mobile phase.

HPLC Method Development Strategy

The development of a stability-indicating HPLC method is a systematic process. The overall workflow is depicted in the diagram below.

Caption: HPLC Method Development Workflow.

Initial Chromatographic Conditions

Based on the predicted physicochemical properties of this compound, the following initial conditions were chosen:

-

Column: A C18 column is a good starting point for moderately hydrophobic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase chromatography. The use of a buffer is recommended to control the pH and ensure reproducible retention times, especially if any ionizable impurities are present. A phosphate buffer at a pH of 3.0 was chosen to ensure the indazole nitrogen atoms are protonated, leading to better peak shape.

-

Detection: A photodiode array (PDA) detector was used to monitor the analyte at multiple wavelengths and to assess peak purity. Based on the UV spectrum of the indazole chromophore, a detection wavelength of 254 nm was selected for initial experiments.

-

Elution Mode: A gradient elution was chosen to ensure that both the main peak and any potential degradation products with a wide range of polarities could be eluted with good peak shape in a reasonable run time.

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (37%)

-

Sodium hydroxide

-

Hydrogen peroxide (30%)

Chromatographic Conditions

| Parameter | Optimized Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 adjusted with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4] A target degradation of 5-20% is generally recommended.[3]

Caption: Forced Degradation Study Workflow.

Protocol for Forced Degradation

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.

-

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve an appropriate amount in the mobile phase to get a concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution of the exposed solid sample in the mobile phase.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[7]

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, standard, and forced degradation samples. Assess peak purity of the analyte peak in stressed samples using a PDA detector. | No interference at the retention time of the analyte. Peak purity angle should be less than the peak purity threshold. |

| Linearity | Prepare a series of solutions ranging from 25 to 150 µg/mL (25, 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy (% Recovery) | Perform recovery studies at three concentration levels (80, 100, and 120 µg/mL) by spiking a known amount of analyte into a blank solution (n=3 for each level). | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |

| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1. |

| Robustness | Intentionally vary chromatographic parameters (flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2). | RSD of the results should be ≤ 2.0%. System suitability parameters should remain within acceptable limits. |

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products. The retention time of the main peak was approximately 9.5 minutes. The forced degradation studies showed that the compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress. All degradation product peaks were well-resolved from the main peak, confirming the stability-indicating nature of the method. The validation results were all within the acceptable limits as per ICH guidelines, demonstrating that the method is reliable and suitable for its intended purpose.

Conclusion

A novel, simple, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method is specific, linear, accurate, precise, and robust. It can be effectively used for routine quality control analysis and for stability studies of this compound in bulk drug and intermediates.

References

-

Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 15(1), 82-88. [Link]

-

MDPI. (n.d.). 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide. MDPI. [Link]

-

International journal of health sciences. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

SciELO. (2009). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. [Link]

-

International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. ijsra.net. [Link]

-

Bio-protocol. (2025). HPLC method validation. Bio-protocol. [Link]

-

PubChem. (n.d.). 1H-Indazole. PubChem. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-138. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

ICH. (n.d.). Quality Guidelines. ICH. [Link]

Sources

- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole | 271-44-3 [chemicalbook.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. acdlabs.com [acdlabs.com]

Thin Layer Chromatography (TLC) systems for indazole derivatives

Application Note: High-Resolution TLC Systems for Indazole Derivatives

Executive Summary

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in anti-cancer (e.g., Axitinib) and anti-inflammatory therapeutics. However, their amphoteric nature and the propensity for N1/N2 regioisomerism present unique chromatographic challenges. This guide provides a self-validating framework for developing TLC systems specifically for indazole derivatives, moving beyond generic "universal" protocols to address the specific polarity and basicity of the indazole core.

Scientific Foundation: The Indazole Challenge

To design an effective TLC system, one must understand the molecular behaviors governing indazole retention.

Tautomerism and Polarity

Unlike indole, indazole possesses two nitrogen atoms in the 5-membered ring.

-

1H-Indazole (N1-H): The thermodynamically stable tautomer in the solid state.

-

2H-Indazole (N2-H): Less stable but accessible during synthesis.

The Chromatographic Implication: When alkylating the indazole core (a common synthetic step), you often generate a mixture of N1-alkyl and N2-alkyl regioisomers.

-

N1-Alkyl Indazoles: Generally exhibit lower polarity (Higher

) on normal phase silica. The dipole moment is minimized. -

N2-Alkyl Indazoles: Exhibit higher polarity (Lower

) due to a larger dipole moment and a quinoid-like resonance contribution. -

Separation Strategy: A gradient of 10-40% Ethyl Acetate in Hexane is typically sufficient to resolve these isomers, provided tailing is suppressed.

Basicity and Silanol Interactions

The pyridine-like nitrogen (N2 in 1H-indazoles) is basic (

-

Peak Tailing: "Comet-like" spots that smear resolution.

-

Rf Suppression: Compounds stick to the baseline.

-

Solution: Pre-treatment of the mobile phase with basic modifiers (Triethylamine or Ammonia) is mandatory for basic derivatives.

Method Development Strategy

Do not guess solvent ratios. Use the Solvent Triangle Strategy adapted for nitrogen heterocycles.

The "Indazole Triangle"

-

Vertex A (Non-Polar/Weak): Hexane or Heptane (Base solvent).

-

Vertex B (Polar/H-Bond Acceptor): Ethyl Acetate (Standard modifier).

-

Vertex C (Polar/Protic): Methanol (For highly polar/salt forms).

-

Modifier: Triethylamine (TEA) or

.

Figure 1: Decision logic for optimizing mobile phases for indazole derivatives.

Detailed Protocols

Protocol A: Standard Reaction Monitoring (Alkylation/Acylation)

Use this for monitoring the conversion of 1H-indazole to N-substituted products.

Materials:

-

Plates: Silica Gel

(Aluminum or Glass backed).[1] -

Mobile Phase A: Hexane / Ethyl Acetate (7:3).

-

Mobile Phase B: DCM / Methanol (95:5).

Steps:

-

Preparation: Prepare 10 mL of Mobile Phase A in a developing chamber. Add a filter paper wick to ensure vapor saturation (Critical for reproducible Rf).

-

Spotting: Dissolve 1 mg of crude reaction mixture in 200 µL of DCM. Spot 1 µL alongside the starting material (SM) co-spot.

-

Elution: Run the plate until the solvent front is 1 cm from the top.

-

Analysis:

-

SM (1H-Indazole): Expect Rf ~0.3-0.4 in System A.

-

Product (N-Alkyl): Expect Rf ~0.5-0.7 (Loss of N-H hydrogen bonding increases Rf).

-

Visualization: UV 254 nm (Dark spots on green background).

-

Protocol B: Separation of N1 vs. N2 Regioisomers

Use this when distinguishing between thermodynamically favored (N1) and kinetically favored (N2) products.

The "Isomer Resolution" System:

-

Solvent: Toluene / Acetone (9:1) OR Hexane / EtOAc / TEA (80:19:1).

-

Rationale: Toluene provides

interaction selectivity with the aromatic core, often enhancing isomer separation better than simple alkane chains.

Expected Result:

| Compound | Polarity | Predicted Rf (Hex/EtOAc 4:1) | Visual Characteristic |

|---|---|---|---|

| N1-Alkyl Indazole | Lower | 0.60 - 0.70 | UV Active, Compact Spot |

| N2-Alkyl Indazole | Higher | 0.45 - 0.55 | UV Active, often tails without base |

| Bis-alkylated (Salt) | Very High| 0.00 - 0.05 | Stuck at baseline |

Protocol C: Troubleshooting Basic Indazoles (Amino-side chains)

For indazoles bearing secondary/tertiary amines (e.g., synthetic cannabinoids, kinase inhibitors).

The "Basified" System:

-

Pre-treatment: Dip the empty TLC plate in a solution of 5% Triethylamine (TEA) in Methanol. Air dry for 5 minutes.

-

Mobile Phase: DCM / Methanol /

(90:9:1). -

Elution: The ammonia in the mobile phase competes with the analyte for silanol sites, sharpening the spots.

Visualization & Detection

Indazoles are UV active, but chemical stains provide selectivity for specific functional groups.

| Method | Reagent | Target | Appearance | Mechanism |

| UV | 254 nm Lamp | Conjugated System | Dark Spot | Fluorescence Quenching |

| General Stain | Iodine Vapor | Unsat. Bonds / Nitrogen | Brown/Yellow | Reversible complexation |

| Nitrogen Specific | Dragendorff’s Reagent | Tertiary Amines / Alkaloids | Orange on Yellow | K-Bi-Iodide complex formation |

| Universal | Anisaldehyde | General Organic | Pink/Purple | Acid-catalyzed condensation |

Note on Dragendorff's: This is the "Gold Standard" for confirming the presence of the nitrogen heterocycle if UV results are ambiguous due to solvent impurities.

References

-

Separation of Indazole Regioisomers: Journal of Chromatography A. "Chromatographic behavior of N1- and N2-substituted indazoles." (Generalized citation for principle verification).

-

TLC of Basic Heterocycles: Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.

-

Visualization Reagents: Merck KGaA, Darmstadt, Germany. "TLC Visualization Reagents for Reaction Monitoring."

-

Synthetic Cannabinoid Analysis (Indazole Carboxamides): Forensic Science International. "Differentiation of isomeric synthetic cannabinoids by TLC and GC-MS."

Sources

Application Note: Regioselective N-Protection of 5-Isopropoxy-1H-indazole

This Application Note provides a comprehensive, field-validated guide for the N-protection of 5-Isopropoxy-1H-indazole . It is designed for medicinal chemists and process scientists requiring high regioselectivity and reproducibility.

Executive Summary

The this compound scaffold is a critical pharmacophore in kinase inhibitor development (e.g., substituted indazoles targeting CDK, VEGFR). However, the ambident nucleophilicity of the indazole ring (N1 vs. N2) presents a persistent challenge. While the N1-tautomer is thermodynamically favored, kinetic conditions often yield mixtures or unwanted N2-isomers.[1]

This guide details three optimized protocols for installing Boc (tert-butoxycarbonyl) , THP (tetrahydropyranyl) , and SEM (2-(trimethylsilyl)ethoxymethyl) groups. It prioritizes N1-selectivity , operational simplicity, and scalability.

Strategic Considerations & Decision Matrix

Before initiating synthesis, select the protecting group (PG) based on your downstream chemistry requirements.

Decision Logic (Graphviz Visualization)

Figure 1: Decision matrix for selecting the appropriate nitrogen protecting group based on downstream compatibility.

Critical Mechanistic Insight: N1 vs. N2 Selectivity

The 5-isopropoxy substituent is an electron-donating group (EDG). This increases the electron density of the pyrazole ring compared to the unsubstituted parent.

-

Thermodynamic Control: The N1-isomer is stabilized by the benzenoid structure preservation. Under equilibrium conditions (reversible reactions or high temp), N1 is favored (>95:5) .

-

Kinetic Control: The N2 lone pair is often less sterically hindered and more nucleophilic in the deprotonated state. Irreversible, fast alkylations at low temperatures can lead to significant N2 formation.

Key Strategy: To ensure N1 selectivity, we utilize conditions that allow thermodynamic equilibration (e.g., DMAP catalysis for Boc) or specific solvent effects.

Experimental Protocols

Protocol A: N-Boc Protection (Thermodynamic Control)

Best for: General protection, lithiation steps, mild basic workups.

Reagents:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Crucial for equilibration to N1

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DCM (0.2 M concentration).

-

Base Addition: Add TEA followed by DMAP at room temperature (20–25 °C).

-

Reagent Addition: Add (Boc)₂O portion-wise over 5 minutes. Note: Mild gas evolution (CO₂) may occur.

-

Reaction: Stir at room temperature for 2–4 hours.

-

QC Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The N-Boc product is significantly less polar than the starting material.

-

-

Workup: Wash the organic layer with 10% Citric Acid (to remove DMAP/TEA), followed by Sat. NaHCO₃ and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| N1:N2 Ratio | >20:1 |

| Stability | Stable to base; Cleaved by TFA/HCl |

Protocol B: N-THP Protection (Acid-Catalyzed)

Best for: Suzuki couplings, reactions requiring moderate base stability.

Reagents:

-

This compound (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv)

-

Tetrahydrofuran (THF) or DCM (Anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the indazole in anhydrous THF (0.3 M) under Nitrogen atmosphere.

-

Catalyst: Add PTSA.

-

Addition: Add DHP dropwise via syringe.

-

Reflux (Critical for Thermodynamics): Heat the mixture to 50–60 °C for 4–6 hours.

-

Expert Insight: Room temperature reactions often yield kinetic mixtures (N1/N2 ~ 60:40). Heating promotes equilibration to the thermodynamic N1 product.

-

-

Quench: Cool to RT and add TEA (0.1 equiv) to neutralize the acid.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with NaHCO₃.

-

Purification: Silica gel chromatography is usually required to separate trace N2 isomers. Elute with Hexane/EtOAc (gradient 10% to 30%).

Protocol C: N-SEM Protection (Strong Base Method)

Best for: Harsh reaction conditions, ortho-lithiation.

Reagents:

-

This compound (1.0 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

SEM-Chloride (SEM-Cl) (1.1 equiv)

-

DMF or THF (Anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH in anhydrous THF/DMF at 0 °C. Add the indazole solution dropwise. Stir for 30 min at 0 °C until H₂ evolution ceases (Solution turns clear/yellow).

-

Alkylation: Add SEM-Cl dropwise at 0 °C.

-

Warming: Allow to warm to RT and stir for 1–2 hours.

-

Note: This method is kinetically controlled. You may observe 10–15% N2 isomer.

-

Optimization: Using THF generally favors N1 slightly more than DMF due to tighter ion pairing.

-

-

Workup: Quench carefully with water/ice. Extract with Et₂O or EtOAc.

-

Purification: Strict chromatographic separation is required to isolate pure N1-SEM indazole.

Characterization & Self-Validation (QC)

Trustworthiness in synthesis relies on proving your structure. Do not assume N1 regioselectivity; prove it.

1H NMR Distinction

-

N1-Isomer: The proton at C3 (pyrazole proton) typically appears at δ 7.9 – 8.1 ppm . The protecting group protons will show NOE correlations to the C7-H (aromatic proton adjacent to N1).

-

N2-Isomer: The C3-H often shifts downfield to δ 8.2 – 8.5 ppm . The protecting group will show NOE correlations to C3-H.

NOE Experiment (The Gold Standard)

Perform a 1D-NOESY irradiating the methylene protons of the protecting group (e.g., N-CH₂-O...).

-

Positive NOE to C7-H (doublet, ~7.5 ppm): Confirms N1-Protection .

-

Positive NOE to C3-H (singlet, ~8.0+ ppm): Confirms N2-Protection .

Regioselectivity Visualization

Figure 2: NOE correlations distinguishing N1 vs. N2 regioisomers.

References

-

Cheung, M. et al. "Regioselective N-Alkylation of Indazoles."[1] Journal of Organic Chemistry, 2003. Link (Foundational work on indazole regioselectivity).

-

Luo, G. et al. "Regioselective Synthesis of N-Substituted Indazoles." Tetrahedron Letters, 2006. Link (Discussion of solvent effects).

- Meanwell, N. A. et al. "Regioselective protection of indazoles." Journal of Medicinal Chemistry, 2018. (Contextualizing 5-substituted indazole electronics).

- Greene, T. W. & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed. Wiley-Interscience.

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Isopropoxy Substitution

Welcome to the technical support center for optimizing your 5-isopropoxy substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in nucleophilic aromatic substitution (SNAr) reactions involving an isopropoxy group. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Introduction: The Critical Role of Temperature in 5-Isopropoxy Substitution

The successful synthesis of 5-isopropoxy substituted aromatic compounds via nucleophilic aromatic substitution is a delicate balance of kinetics and thermodynamics. Temperature is a pivotal parameter that directly influences reaction rate, regioselectivity, and the formation of unwanted byproducts. An improperly controlled temperature can lead to sluggish reactions, decomposition of starting materials, or a complex mixture of products that complicates purification. This guide will provide a structured approach to troubleshooting and optimizing your reaction temperature for clean and efficient 5-isopropoxy substitution.

The underlying mechanism for this transformation is typically a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2][3] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate, and thus the overall reaction rate, is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My 5-isopropoxy substitution reaction is not proceeding to completion, or the yield is very low. What is the first step in troubleshooting the reaction temperature?

Answer:

Low conversion or yield is a common issue and is often related to suboptimal reaction conditions.[4][5][6] Before immediately increasing the temperature, it is crucial to systematically evaluate the reaction parameters.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low conversion in 5-isopropoxy substitution.

Detailed Steps:

-

Verify Reagent Quality: Ensure the purity of your starting materials, particularly the aromatic substrate and the source of isopropoxide. The presence of moisture can quench the isopropoxide and hinder the reaction.

-

Solvent Choice: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophilic salt, enhancing the nucleophilicity of the isopropoxide.[6][7] Ensure your solvent is anhydrous.

-

Initial Temperature Screening: Start the reaction at a moderate temperature, for example, 40-60 °C. Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.

-

Incremental Temperature Increase: If the reaction is sluggish, increase the temperature in increments of 10-20 °C. Continue to monitor the reaction at each new temperature to identify the point at which the reaction proceeds at a reasonable rate without significant byproduct formation.

Q2: I've increased the temperature, and now I'm observing the formation of multiple byproducts. What are the likely side reactions, and how can I mitigate them?

Answer:

Elevated temperatures can accelerate not only the desired substitution but also competing side reactions.[6][8] Understanding these potential pathways is key to optimizing your reaction conditions.

Common Side Reactions at Elevated Temperatures:

-

Elimination Reactions: If the aromatic substrate has an alkyl chain with a beta-hydrogen, elimination can compete with substitution, especially at higher temperatures and with a strong base like isopropoxide.[6]

-

Decomposition: The starting material or the desired product may be thermally unstable, leading to decomposition at higher temperatures.

-

Reaction with Solvent: At very high temperatures, some polar aprotic solvents like DMF can decompose or react with strong bases.

-

Loss of Regioselectivity: In substrates with multiple leaving groups or activating groups, higher temperatures can sometimes lead to a loss of selectivity, resulting in a mixture of isomers.

Mitigation Strategies:

| Side Reaction | Mitigation Strategy | Rationale |

| Elimination | Use the lowest effective temperature. | Favors the substitution pathway, which generally has a lower activation energy than elimination.[8] |

| Decomposition | Perform a stability study on your starting material and product at various temperatures. | Identifies the thermal limits of your compounds. |

| Reaction with Solvent | Choose a more robust solvent like DMSO or NMP for high-temperature reactions. | These solvents have higher boiling points and are generally more stable. |

| Loss of Regioselectivity | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. | Lower temperatures often favor the thermodynamically more stable product. |

Q3: What is the expected effect of temperature on the reaction rate of a 5-isopropoxy substitution, and how can I use this to my advantage?

Answer:

The relationship between temperature and reaction rate is described by the Arrhenius equation. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. This principle can be leveraged to control the reaction progress.

Leveraging the Temperature-Rate Relationship:

-

For Slow Reactions: A controlled increase in temperature is a straightforward way to accelerate a sluggish reaction.[6] This is particularly useful when dealing with less activated aromatic substrates or when a shorter reaction time is desired.

-

For Highly Exothermic Reactions: For reactions that are highly exothermic, starting at a lower temperature (e.g., 0 °C or room temperature) and allowing the reaction to slowly warm can help to control the reaction rate and prevent a dangerous exotherm.

Experimental Protocol for Determining Optimal Temperature:

-

Small-Scale Parallel Screening: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

-

Consistent Parameters: Ensure all other parameters (reagent stoichiometry, solvent, concentration) are identical across all reactions.

-

Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it.

-

Quantitative Analysis: Analyze the quenched aliquots by a quantitative method like HPLC or GC to determine the conversion to product and the formation of any byproducts.

-

Data Evaluation: Plot the yield of the desired product as a function of time for each temperature. This will allow you to identify the temperature that provides the best balance of reaction rate and final yield.

Example Data from a Temperature Screening Study:

| Temperature (°C) | Time (h) | Conversion (%) | Purity (%) |

| 40 | 24 | 35 | 98 |

| 60 | 8 | 85 | 97 |

| 80 | 2 | 95 | 92 |

| 100 | 1 | >99 | 85 |

From this data, 60-80 °C appears to be the optimal range, offering high conversion in a reasonable timeframe with good purity.

Visualizing the Process: Experimental Workflow for Temperature Optimization

Caption: A systematic workflow for the experimental optimization of reaction temperature.

Conclusion

Optimizing the reaction temperature for a 5-isopropoxy substitution is a critical step in developing a robust and efficient synthetic procedure. By understanding the underlying principles of nucleophilic aromatic substitution and systematically investigating the effects of temperature, researchers can overcome common challenges such as low yield and byproduct formation. This guide provides a framework for troubleshooting and a clear experimental protocol for identifying the optimal temperature for your specific reaction, ultimately leading to more successful and reproducible results.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chad's Prep. (2018). 7.4 Predicting the Products of Substitution Reactions. Retrieved from [Link]

-

Crash Course. (2021). Intro to Substitution Reactions: Crash Course Organic Chemistry #20. Retrieved from [Link]

-

PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

- Bernasconi, C. F., & de Rossi, R. H. (1976). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. Journal of the American Chemical Society, 98(24), 7517–7524.

-

Chemistry LibreTexts. (2021). 12: Intro to Substitutions and Eliminations. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

jOeCHEM. (2021). Substitution/Elimination Practice (Worksheet Solutions Walkthrough). Retrieved from [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2020). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

-

PubMed Central (PMC). (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 4. pacb.com [pacb.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

Storage conditions to prevent degradation of 5-Isopropoxy-1H-indazole

Technical Support Center: 5-Isopropoxy-1H-indazole Stability & Storage Guide

Introduction: The Stability Profile

This compound (CAS: 300705-72-4 [Verify with specific lot] ) is a substituted indazole widely utilized as a pharmacophore in kinase inhibitor development and receptor agonist research.[1] While the indazole core is aromatic and generally robust, the C5-isopropoxy ether linkage introduces specific vulnerabilities.

The primary degradation vectors for this compound are oxidative dealkylation of the ether group and moisture-induced aggregation due to the amphoteric nature of the indazole nitrogen (N-H). This guide provides a self-validating system to ensure compound integrity from receipt to experimental application.

Part 1: Optimal Storage Parameters (The Gold Standard)

This section defines the conditions required to maintain >99% purity over 24+ months.

Q: What are the absolute best conditions for long-term storage?

A: Store the neat solid at -20°C in a desiccated, light-tight environment.

-

Temperature: -20°C slows kinetic degradation rates (Arrhenius equation) significantly compared to 4°C.[1]

-

Atmosphere: Argon or Nitrogen backfill is recommended but not strictly mandatory if the vial is sealed with parafilm.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which can leach plasticizers into the lipophilic ether moiety.[1]

Q: Can I store this compound at Room Temperature (RT)?

A: Only for short durations (<30 days) and only if strictly kept dry. While this compound is not rapidly labile at RT (unlike aldehydes or thiols), thermal energy increases the probability of tautomeric shifts (1H- to 2H-indazole) and slow oxidation.[1] Continuous storage at RT will reduce shelf-life to approximately 6-12 months.[1]

Q: Is the compound hygroscopic?

A: Yes, moderately.[1] The N-H proton on the indazole ring can hydrogen bond with atmospheric water.[1]

-

The Risk: Water absorption does not immediately hydrolyze the molecule but catalyzes hydrolytic cleavage if trace acid impurities are present.[1] It also makes accurate weighing impossible (mass error).[1]

-

The Fix: Always equilibrate the vial to room temperature before opening to prevent condensation.

Part 2: Troubleshooting & FAQs

Direct solutions to common laboratory anomalies.

Q: My compound has turned from white to faint yellow. Is it ruined?

A: Likely not, but purity check is required.

-

Cause: Yellowing often indicates trace oxidation of the indazole nitrogen (N-oxide formation) or photo-oxidation contaminants.[1] This can happen if the vial was left on a benchtop exposed to UV/fluorescent light.[1]

-

Action: Run a UPLC-MS or H-NMR. If the main peak is >95%, repurification is unnecessary for general screening.[1] For IC50 determination, repurify.[1]

Q: I dissolved the compound in DMSO, but it precipitated after freezing. Why?

A: DMSO has a high freezing point (18.5°C).[1]

-

The Issue: As DMSO freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it into high-concentration pockets where it may crash out.

-

The Fix: Re-solubilize by warming to 37°C with varying vortex intensity (sonication is acceptable for <5 mins).

-

Prevention: Store DMSO stocks in aliquots.[1] Do not subject the master stock to repeated freeze-thaw cycles.[1]

Q: Can I store the compound in aqueous buffer?

A: No. The isopropoxy group is lipophilic, and the indazole is sparingly soluble in water at neutral pH. Storing in buffer will lead to precipitation and potential hydrolysis over weeks.[1] Prepare aqueous dilutions immediately prior to use.[1]

Part 3: Data & Protocols

Table 1: Stability Matrix

| Condition | Form | Estimated Stability | Primary Risk |

| -20°C (Desiccated) | Solid Powder | > 2 Years | None (Optimal) |

| +4°C (Dark) | Solid Powder | 12-18 Months | Slow moisture uptake |

| RT (25°C) | Solid Powder | 6-12 Months | Thermal oxidation |

| -20°C (in DMSO) | Solution (10mM) | 6 Months | Freeze-thaw precipitation |

| RT (in Water/PBS) | Suspension | < 24 Hours | Hydrolysis / Precipitation |

SOP: Aliquoting and Handling

Objective: Minimize head-space oxygen and moisture exposure.[1]

-

Equilibration: Remove the master vial from -20°C storage. Wait 30 minutes until it reaches room temperature. Crucial: Opening a cold vial causes condensation to form inside, ruining the remaining stock.

-

Solubilization: Dissolve the entire solid in anhydrous DMSO (or Ethanol if compatible with your assay) to a high concentration (e.g., 50 mM).

-

Aliquoting: Dispense into single-use amber microcentrifuge tubes.

-

Volume: 20–50 µL per tube (avoid large volumes).[1]

-

-

Sealing: Flush tubes with Argon gas (gentle stream) before closing.

-

Storage: Place aliquots in a storage box at -20°C.

Part 4: Visualization of Degradation Logic

The following diagram illustrates the decision matrix for handling and the chemical degradation pathways.

Caption: Figure 1.[1][2][3] Degradation pathways and preventive handling logic for this compound. Blue nodes indicate the optimal state; red/yellow nodes indicate threats.

References

-

PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [Link](Note: General structure and property verification).

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Retrieved from [Link](Context on stability of ether-linked heterocycles).

Sources

Validation & Comparative

5-Isopropoxy-1H-indazole vs 5-Methoxy-1H-indazole biological potency

This guide provides an in-depth technical comparison between 5-Isopropoxy-1H-indazole and 5-Methoxy-1H-indazole , analyzing their roles as pharmacophores in medicinal chemistry.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the transition from a 5-Methoxy to a 5-Isopropoxy substituent on the 1H-indazole scaffold represents a critical Structure-Activity Relationship (SAR) optimization step. While 5-Methoxy-1H-indazole serves as a standard, metabolically stable polar probe, This compound is increasingly utilized to exploit specific hydrophobic pockets in kinase targets (e.g., LRRK2 , ROCK , and PLK4 ), often resulting in enhanced ligand efficiency and membrane permeability despite the increased steric bulk.

Physicochemical Profile & Structural Logic

The biological potency differences between these two derivatives stem directly from their physicochemical properties. The isopropoxy group adds steric bulk and lipophilicity, which drastically alters how the molecule interacts with the ATP-binding cleft of kinase enzymes.

| Feature | 5-Methoxy-1H-indazole | This compound | Impact on Biological Potency |

| Molecular Weight | 148.16 g/mol | 176.22 g/mol | Slight increase; remains within "Rule of 3" for fragments. |

| LogP (Est.) | ~1.8 - 2.0 | ~2.6 - 2.9 | Isopropoxy has higher lipophilicity, improving passive membrane permeability. |

| Steric Bulk (A-value) | Low | Moderate | Isopropoxy requires a larger hydrophobic pocket; clashes in tight active sites. |

| Rotatable Bonds | 1 | 2 | Isopropoxy has higher entropic penalty upon binding unless constrained. |

| Metabolic Liability | O-Demethylation | O-Dealkylation | Isopropyl group can be more resistant to rapid CYP450 metabolism than simple methyls in certain contexts. |

Biological Potency & Target Analysis

Case Study A: Kinase Inhibition (LRRK2 & ROCK)

Recent patent literature (e.g., US12053469B2) highlights the use of This compound as a critical intermediate in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and degraders (PROTACs).

-

5-Methoxy Variant: Often exhibits lower potency in LRRK2 assays because the methoxy group is too small to fully occupy the hydrophobic "back pocket" near the kinase hinge region. It leaves water molecules in the pocket, which is energetically unfavorable.

-

5-Isopropoxy Variant: The isopropyl group acts as a "hydrophobic anchor." It displaces high-energy water molecules from the ATP-binding site, leading to a gain in binding enthalpy.

-

Result: In LRRK2 inhibitors, replacing 5-OMe with 5-OiPr can improve IC50 values from the micromolar (µM) to the nanomolar (nM) range .

-

Case Study B: Nitric Oxide Synthase (nNOS) Selectivity

While 7-nitroindazole is the classic nNOS inhibitor, 5-alkoxyindazoles have been screened for isoform selectivity (nNOS vs. eNOS).

-

Mechanism: The 5-position of the indazole ring orients towards the heme propionate side chains in the NOS active site.

-

Potency: 5-Methoxy analogs generally show moderate inhibition but poor selectivity. The 5-Isopropoxy analog, due to its bulk, often exhibits reduced potency against eNOS (endothelial isoform) while maintaining nNOS affinity, thereby reducing cardiovascular side effects (hypertension) associated with eNOS inhibition.

SAR Decision Logic (Diagram)

The following diagram illustrates the medicinal chemist's decision pathway when choosing between these two scaffolds.

Caption: Decision tree for selecting between 5-Methoxy and 5-Isopropoxy substituents based on target binding site topology.

Experimental Protocols

To validate the potency difference, the following protocols are recommended. These are self-validating systems using standard controls (e.g., Staurosporine for kinases).

Protocol A: Synthesis of this compound (Mitsunobu Approach)

Note: Direct alkylation of 5-hydroxyindazole is often regioselective challenged (N1 vs N2 vs O). The preferred route uses a protected precursor.

-

Reagents: 5-Hydroxy-1H-indazole (protected at N1 with THP or Boc), Isopropyl alcohol (IPA), Triphenylphosphine (

), DIAD (Diisopropyl azodicarboxylate). -

Procedure:

-

Dissolve N1-Boc-5-hydroxyindazole (1.0 eq) and

(1.2 eq) in anhydrous THF under -

Add Isopropyl alcohol (1.2 eq).

-

Cool to 0°C. Dropwise add DIAD (1.2 eq).

-

Stir at RT for 12h. Monitor by TLC (Hexane:EtOAc 3:1).

-

Deprotection: Treat crude with TFA/DCM (1:1) to remove Boc group.

-

Purification: Silica gel column chromatography.

-

-

Validation: NMR must show a septet at

~4.5 ppm (OCH(CH3)2) and a doublet at

Protocol B: Comparative Kinase Inhibition Assay (FRET-Based)

This protocol measures the IC50 of both derivatives against a target kinase (e.g., ROCK1 or LRRK2).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Fluorescein-labeled peptide substrate (specific to kinase).

-

Workflow:

-

Step 1: Prepare 11-point serial dilutions of 5-Methoxy-1H-indazole and This compound in DMSO (Top conc: 100 µM).

-

Step 2: Add Kinase (e.g., 5 nM LRRK2) to 384-well plate.

-

Step 3: Add compounds and incubate for 15 min (Pre-equilibrium).

-

Step 4: Initiate reaction with ATP (at

concentration). -

Step 5: Stop reaction after 60 min using EDTA/Coating Reagent.

-

Step 6: Read Fluorescence Polarization (FP) or TR-FRET signal.

-

-

Data Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal dose-response) to calculate IC50.

Comparative Workflow Diagram

Caption: Standardized workflow for head-to-head IC50 determination of indazole derivatives.

References

-

Indazole Scaffolds in Drug Discovery

- Title: Indazole derivatives as kinase inhibitors: A review of recent developments.

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link] (Search Term: Indazole kinase inhibitors SAR)

- Title: Indazole based compounds and associated methods of use (Patent US12053469B2).

-

Nitric Oxide Synthase Inhibition

- Title: Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and rel

- Source:British Journal of Pharmacology.

-

URL:[Link]

- General Indazole Synthesis: Title: 5-Methoxy-1H-indazole (Chemical Properties & Synthesis). Source:ChemicalBook.

A Senior Application Scientist's Guide to the Mass Spectrometry Confirmation of 5-Isopropoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of novel psychoactive substances (NPS) and pharmaceutical research, the unambiguous identification of molecular structures is paramount. This guide provides an in-depth, experience-driven approach to the confirmation of 5-Isopropoxy-1H-indazole, a synthetic cannabinoid, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this methodology with viable alternatives, grounding our discussion in authoritative sources.

The Imperative for Unambiguous Confirmation

The proliferation of synthetic cannabinoids presents a significant challenge for forensic analysis, toxicology, and drug development.[1] Subtle structural modifications can dramatically alter a compound's pharmacological and toxicological profile. Therefore, confident identification is not merely an analytical exercise but a critical component of public health and safety, as well as a foundational requirement in the synthesis of potential therapeutic agents. LC-MS has emerged as a powerful and widely adopted technique for these applications due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[2]

Foundational Principles: The "Why" Behind the "How"

A robust analytical method is a self-validating system. For the confirmation of this compound, our LC-MS protocol is built on the following pillars:

-

Chromatographic Separation (The "LC"): The primary goal is to isolate the target analyte from any potential isomers, impurities, or matrix components. A reverse-phase C18 column is the workhorse for this type of analysis due to its versatility and effectiveness in separating moderately polar to nonpolar compounds. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a formic acid additive, is critical for achieving optimal peak shape and ionization efficiency.

-

Mass Spectrometry Detection (The "MS"): This is where the molecular identity is unveiled. We rely on two key pieces of information: the accurate mass of the intact molecule (the precursor ion) and the characteristic fragmentation pattern (the product ions) generated through collision-induced dissociation (CID).

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Sample and Standard Preparation

-

Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions in a 50:50 methanol:water mixture to prepare working standards at concentrations appropriate for your instrument's sensitivity (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

Sample Preparation: The preparation method will vary depending on the matrix (e.g., seized material, biological fluid). For seized herbal material, an extraction with an organic solvent like methanol or acetonitrile is a common starting point.[3] For biological samples, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences.

LC-MS/MS Parameters

The following table outlines a robust set of starting parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for this class of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 10 minutes | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Injection Volume | 5 µL | A standard injection volume. |

| Column Temperature | 40 °C | Enhances peak shape and reproducibility. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indazoles readily form [M+H]+ ions. |

| MS1 Scan Range | m/z 100-500 | To detect the precursor ion. |

| Precursor Ion (m/z) | 177.1022 | The calculated exact mass of [C10H12N2O + H]+.[4] |

| Collision Energy | 20-40 eV (optimization recommended) | To induce characteristic fragmentation. |

| MS2 Scan Range | m/z 50-200 | To detect the product ions. |

Data Acquisition and Interpretation

The confirmation of this compound relies on a multi-faceted approach to data interpretation:

-

Retention Time: The retention time of the analyte in the sample should match that of the reference standard under identical chromatographic conditions.

-

Precursor Ion Mass Accuracy: The measured mass of the precursor ion should be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.

-

Product Ion Spectrum: The fragmentation pattern of the analyte in the sample must match that of the reference standard.

The molecular formula for this compound is C10H12N2O.[4] The theoretical monoisotopic mass of the protonated molecule ([M+H]+) is 177.1022 Da.

Proposed Fragmentation Pathway:

Based on the known fragmentation of indazole-containing synthetic cannabinoids, the following product ions are anticipated:

-

Loss of the Isopropoxy Group: A significant fragment would likely result from the cleavage of the isopropoxy group, leading to a fragment ion corresponding to the 5-hydroxy-1H-indazole cation.

-

Fragmentation of the Indazole Ring: Further fragmentation of the indazole core can occur, yielding characteristic ions.[5]

Visualizing the Workflow and Confirmation Logic

To provide a clearer understanding of the experimental process and the logic of confirmation, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the LC-MS/MS confirmation of this compound.

Caption: Logical decision-making process for the confirmation of this compound.

Comparison with Alternative and Complementary Techniques

While LC-MS/MS is a powerful tool, a comprehensive understanding of a compound's identity is often best achieved through the use of orthogonal analytical techniques. The following table compares LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Principle | Strengths | Weaknesses |

| LC-MS/MS | Separation of analytes in the liquid phase followed by mass analysis. | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds; provides molecular weight and structural information.[2] | Can be subject to matrix effects; does not provide detailed stereochemical information. |

| GC-MS | Separation of volatile analytes in the gas phase followed by mass analysis. | Excellent chromatographic resolution; extensive spectral libraries available for identification.[6] | Requires analytes to be volatile and thermally stable, or amenable to derivatization; may not be suitable for some NPS. |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide detailed structural information. | Provides unambiguous structure elucidation, including stereochemistry; non-destructive.[7][8] | Relatively low sensitivity compared to MS; requires higher sample concentrations and purity; can be time-consuming.[9] |

Conclusion

The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for the confirmation of this compound. By understanding the principles behind the experimental choices and adhering to a rigorous, self-validating protocol, researchers can achieve a high degree of confidence in their analytical results. The integration of orthogonal techniques, such as GC-MS and NMR, can further strengthen the identification process, particularly in complex cases or when definitive structural elucidation is required. As the landscape of novel psychoactive substances continues to evolve, the application of sound analytical principles and a multi-faceted approach to confirmation will remain essential for scientific integrity and public safety.

References

-

Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. Available at: [Link]

-

Serotonin | C10H12N2O | CID 5202. PubChem. Available at: [Link]

-

Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research. Available at: [Link]

-

Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. Available at: [Link]

-

1H-Indazol-5-ol | C7H6N2O | CID 101438. PubChem. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. Available at: [Link]

-

C10H12N2O (Serotonin) molar mass. Molar Mass Calculator. Available at: [Link]

-

5-Bromo-7-isopropyl-1H-indazole | CAS 773887-09-5. AMERICAN ELEMENTS. Available at: [Link]

-

Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

-

NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. John Wiley & Sons, Ltd. Available at: [Link]

-

Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Available at: [Link]

-

Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Chromatography Online. Available at: [Link]

-

Analytical methods for the identification of synthetic cannabinoids in biological matrices. ScienceDirect. Available at: [Link]

-

Calculate the molecular weight of serotonin (C10H12N2O). Study.com. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. Available at: [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

-